molecular formula C12H17NO4S B3042208 3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid CAS No. 53030-49-2

3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid

Cat. No.: B3042208
CAS No.: 53030-49-2
M. Wt: 271.33 g/mol
InChI Key: NKASXWOGBMOZJB-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid (CAS 500770-66-1), also known as Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid, is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 2-thienyl substituent at the β-position of the propanoic acid backbone. Its molecular formula is C₁₂H₁₇NO₄S, with a molecular weight of 271.331 g/mol . The compound’s stereochemistry (S-configuration) and aromatic thiophene moiety make it structurally distinct, enabling applications in medicinal chemistry, particularly as a building block for protease inhibitors or anticancer agents.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-8(7-10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKASXWOGBMOZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of 3-Amino-3-(2-Thienyl)Propanoic Acid

The most straightforward route involves protecting the primary amine of 3-amino-3-(2-thienyl)propanoic acid with a tert-butoxycarbonyl (Boc) group.

Reaction Conditions

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA)
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature : 0–25°C
  • Time : 4–12 hours

The amine reacts with Boc anhydride in a 1:1.2 molar ratio under inert atmosphere. TEA (1.5 equivalents) neutralizes liberated CO₂. After quenching with aqueous citric acid, the product is extracted with ethyl acetate and purified via recrystallization (hexane/ethyl acetate) to achieve >90% purity.

Key Data
Parameter Value
Yield 78–85%
Purity (HPLC) ≥95%
Optical Rotation ([α]D) -58° (c=1 in EtOH)

Ester Protection-Hydrolysis Strategy

To prevent side reactions at the carboxylic acid group, a two-step esterification-Boc protection sequence is employed.

Step 1: Methyl Ester Formation

  • Reagents : Thionyl chloride (SOCl₂), methanol
  • Conditions : Reflux at 60°C for 3 hours
  • Product : Methyl 3-amino-3-(2-thienyl)propanoate

Step 2: Boc Protection

  • Reagents : Boc anhydride, 4-dimethylaminopyridine (DMAP)
  • Solvent : DCM
  • Yield : 82% after column chromatography (SiO₂, 7:3 hexane/EtOAc).

Step 3: Ester Hydrolysis

  • Reagents : Lithium hydroxide (LiOH), THF/water
  • Conditions : 25°C, 6 hours
  • Yield : 89%.

Asymmetric Synthesis via Chiral Auxiliaries

For enantiomerically pure material, Evans oxazolidinone methodology is applied:

  • Chiral Auxiliary Attachment : (S)-4-Benzyl-2-oxazolidinone is coupled to 3-(2-thienyl)propanoic acid using DCC/DMAP.
  • Boc Protection : Boc anhydride, TEA, 0°C.
  • Auxiliary Removal : LiOH/H₂O₂, THF/water.

This method achieves 94% enantiomeric excess (ee), confirmed by chiral HPLC.

Industrial-Scale Production

Continuous Flow Reactor Protocol

  • Reactor Type : Microfluidic tubular reactor
  • Residence Time : 8 minutes
  • Conditions : 50°C, 10 bar pressure
  • Throughput : 1.2 kg/hour
  • Advantages : 15% higher yield vs. batch, reduced solvent use.

Comparative Analysis of Methods

Method Yield Purity Scalability Stereocontrol
Direct Boc Protection 85% 95% Moderate None
Ester Protection 82% 97% High Moderate
Asymmetric Synthesis 76% 99% Low High
Continuous Flow 89% 96% Very High None

Critical Process Parameters

Solvent Selection

  • Polar Aprotic Solvents : DMF increases reaction rate but complicates purification.
  • Ether Solvents : THF minimizes racemization in asymmetric routes.

Temperature Effects

  • 0–5°C : Optimal for Boc protection to prevent carbamate decomposition.
  • >25°C : Leads to 12% yield reduction due to side reactions.

Troubleshooting Common Issues

Low Yields in Ester Hydrolysis

  • Cause : Incomplete LiOH dissolution.
  • Solution : Sonicate reaction mixture for 10 minutes pre-stirring.

Racemization During Protection

  • Mitigation : Use Hünig’s base (DIPEA) instead of TEA, reducing basicity.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amines or substituted derivatives.

Scientific Research Applications

3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid largely depends on its role in specific reactions or biological systems. In medicinal chemistry, the Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then interact with biological targets such as enzymes or receptors. The thienyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.

Structural and Substituent Variations

Compound Name Substituent (R-group) Position Molecular Weight (g/mol) Key Features
3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid (Target) 2-Thienyl β 271.33 Chiral (S-configuration), sulfur-containing aromatic ring, Boc-protected
(R)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl β ~357.21* Iodine substituent (electron-withdrawing), R-configuration, anticancer lead
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-Hydroxyphenyl α ~195–220* Unprotected amino group, antimicrobial/anticancer activity
3-[(Boc)amino]-2-methylpropanoic acid Methyl α 203.24 Non-aromatic, methyl branching, simpler synthesis (72% yield)
(S)-2-((Boc)amino)-3-(3-fluorophenyl)propanoic acid 3-Fluorophenyl β ~281.28* Fluorine substituent (electron-withdrawing), S-configuration, HDAC8 inhibition
3-[(Boc)amino]-3-(3-thienyl)propanoic acid 3-Thienyl β ~271.33 Thienyl positional isomer (3- vs. 2-), impacts steric/electronic properties

*Calculated based on molecular formulas.

Physicochemical and Commercial Considerations

  • Solubility : Thienyl and fluorophenyl groups increase hydrophobicity compared to hydroxyphenyl derivatives .
  • Commercial Availability :
    • The target compound (CAS 500770-66-1) is listed by MedChemExpress (HY-W011652) .
    • 3-Thienyl isomer (sc-310602) is priced at $399/500 mg , suggesting higher synthesis complexity than 2-thienyl or methyl derivatives .

Key Takeaways

Substituent Effects :

  • Electron-withdrawing groups (e.g., iodine, fluorine) enhance anticancer activity and metabolic stability .
  • Aromatic vs. aliphatic : Thienyl/phenyl derivatives exhibit stronger π-π interactions than methyl-substituted analogs .
  • Positional isomerism : 2-Thienyl vs. 3-thienyl alters steric hindrance and electronic distribution .

Stereochemistry :

  • The S-configuration in the target compound and fluorophenyl analog is critical for enantioselective bioactivity .

Synthesis Challenges :

  • Thienyl derivatives may require specialized catalysts (e.g., Rh in ) for efficient coupling .

Biological Activity

3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid (Boc-Dap-Thi) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and pharmacological effects, supported by relevant data and case studies.

  • Molecular Formula : C₁₂H₁₇NO₄S
  • Molecular Weight : 271.34 g/mol
  • Melting Point : 99–102 °C
  • CAS Number : 53030-49-2

Antimicrobial Activity

Research indicates that Boc-Dap-Thi exhibits significant antimicrobial properties. In a study evaluating various derivatives of propanoic acid, Boc-Dap-Thi showed activity against specific bacterial strains. The minimum inhibitory concentration (MIC) values and zones of inhibition were measured against common pathogens.

Compound Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Boc-Dap-ThiEscherichia coli5015
Boc-Dap-ThiStaphylococcus aureus2520

These results suggest that Boc-Dap-Thi could be a candidate for further development as an antimicrobial agent.

Cytotoxicity and Antitumor Effects

In vitro studies have evaluated the cytotoxic effects of Boc-Dap-Thi on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated to assess its effectiveness.

Cell Line IC50 (µM)
K562 (Leukemia)83.20 ± 2.25
MCF-7 (Breast)>100
HCT-116 (Colon)>100

The compound demonstrated selective cytotoxicity towards leukemia cells while showing limited activity against solid tumor lines, indicating a potential for targeted cancer therapy.

The mechanism by which Boc-Dap-Thi exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it may interact with specific targets involved in cell signaling pathways, potentially influencing apoptosis and cell proliferation.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of Boc-Dap-Thi to various targets:

Target Protein Binding Energy (kcal/mol) Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.070.225

These findings indicate that Boc-Dap-Thi may act as a modulator of these pathways, contributing to its observed biological activities.

Case Studies

In a recent clinical investigation involving derivatives similar to Boc-Dap-Thi, researchers noted promising results in treating infections resistant to conventional antibiotics. Patients treated with these compounds exhibited improved outcomes compared to those receiving standard care.

Q & A

Basic Research Question

  • LC-MS/MS : Using a C18 column with a mobile phase of acetonitrile/0.1% formic acid. The compound’s carboxylate ion ([M-H]⁻) is monitored in negative-ion mode.
  • Calibration curves are prepared in matrix-matched samples to account for ion suppression/enhancement.
  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) improves detection limits .

How do researchers address instability of the Boc group during long-term storage?

Basic Research Question
The Boc group is susceptible to acid- or heat-induced cleavage. Storage recommendations:

  • Temperature : –20°C under inert gas (argon or nitrogen).
  • Desiccants : Use anhydrous calcium sulfate or molecular sieves to prevent hydrolysis.
  • Stability monitoring : Periodic HPLC analysis to detect degradation products like 3-amino-3-(2-thienyl)propanoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid
Reactant of Route 2
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3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid

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